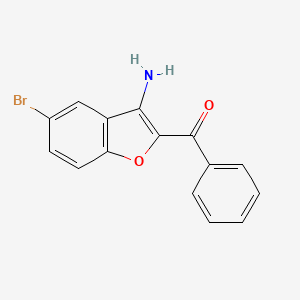

2-BENZOYL-5-BROMO-1-BENZOFURAN-3-AMINE

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-amino-5-bromo-1-benzofuran-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-10-6-7-12-11(8-10)13(17)15(19-12)14(18)9-4-2-1-3-5-9/h1-8H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFAYONAJFSEPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 2 Benzoyl 5 Bromo 1 Benzofuran 3 Amine

Functional Group Interconversions and Modifications

Reactions at the 3-Amino Group (e.g., N-Acylation, N-Alkylation, Amide Formation)

The primary amine at the C3 position of the benzofuran (B130515) core is a prime site for derivatization due to its nucleophilic character. This allows for a range of functional group interconversions, including N-acylation, N-alkylation, and subsequent amide formation, leading to diverse analogues.

N-Acylation and Amide Formation: The 3-amino group readily undergoes acylation with reagents like acetic anhydride (B1165640) or benzoyl chloride. For instance, reacting 3-amino-5-bromo-2-benzofurancarboxamide with acetic anhydride results in the corresponding N-acetylated product. tsijournals.com These reactions are typically performed in the presence of a base and a suitable solvent. The formation of various amide derivatives is a common strategy to explore structure-activity relationships.

N-Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved through reactions with alkylating agents such as chloroacetone (B47974) or phenacyl bromide. tsijournals.com These reactions often yield N-substituted derivatives like 5-bromo-3-amino-2-acetylbenzofuran and 5-bromo-3-amino-2-benzoylbenzofuran. tsijournals.com The reactivity of the amino group allows for the synthesis of a variety of N-substituted aminobenzofuran-2(3H)-ones through methods like cascade reactions. nih.govresearchgate.netresearchgate.netroyalsocietypublishing.org

Below is a table summarizing typical reactions at the 3-amino group:

| Reagent | Reaction Type | Product Class | Reference |

| Acetic anhydride | N-Acylation | N-acetyl derivative | tsijournals.com |

| Chloroacetone | N-Alkylation | N-acetonyl derivative | tsijournals.com |

| Phenacyl bromide | N-Alkylation | N-phenacyl derivative | tsijournals.com |

Transformations Involving the 5-Bromo Substituent (e.g., Cross-Coupling Reactions, Nucleophilic Displacement)

The bromine atom at the C5 position is a key functional group for introducing molecular diversity via cross-coupling reactions.

Cross-Coupling Reactions: The 5-bromo substituent is well-suited for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the bromo-benzofuran with various arylboronic acids. nih.govmdpi.com For example, 2-(4-bromophenyl)benzofuran (B12281498) can be coupled with arylboronic acids in the presence of a palladium catalyst to yield novel benzofuran derivatives with a biaryl moiety. nih.gov This methodology is a versatile tool for creating libraries of compounds with diverse aryl substitutions. uzh.chnih.gov

Sonogashira Coupling: This reaction allows for the introduction of alkyne functionalities. The 5-bromo benzofuran derivative can be reacted with terminal alkynes, such as trimethylsilylacetylene, using a palladium catalyst in the presence of a copper(I) co-catalyst. mdpi.comnih.gov This provides a route to 5-alkynyl benzofuran analogues. mdpi.com

Heck Olefination: The Heck reaction can be employed to introduce acrylate (B77674) groups at the 5-position. mdpi.com

The following table outlines representative cross-coupling reactions involving the 5-bromo substituent:

| Reaction Type | Reagent | Catalyst System | Product Class | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(II) complex, K₂CO₃ | 5-Aryl-benzofuran | nih.gov |

| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, TEA | 5-Alkynyl-benzofuran | mdpi.com |

| Heck Olefination | tert-Butyl acrylate | Pd(OAc)₂, PPh₃, K₂CO₃ | 5-Acrylate-benzofuran | mdpi.com |

Chemical Modifications of the 2-Benzoyl Moiety

The benzoyl group at the C2 position offers further opportunities for chemical modification, primarily through reactions targeting the carbonyl group. Friedel-Crafts aroylation of benzofuran derivatives is a known reaction. researchgate.net The synthesis of 2-aroyl benzofurans can be achieved through various methods, including cascade reactions from aryne precursors. researchgate.net The reactivity of this moiety allows for the synthesis of various derivatives, although specific modifications on 2-benzoyl-5-bromo-1-benzofuran-3-amine are not extensively detailed in the provided context.

Synthesis of Structural Analogues and Libraries

The development of synthetic routes to create diverse collections of related compounds is essential for drug discovery and materials science. scienceopen.com

Divergent Synthetic Routes for Building Compound Collections

Divergent synthesis is an efficient strategy for generating libraries of structurally diverse compounds from a common intermediate. researchgate.netnih.gov Starting with a core structure like a substituted benzofuran, various functional groups can be introduced in a stepwise manner to build a collection of analogues. korea.ac.kr For instance, a library of benzofuran derivatives can be synthesized using palladium-catalyzed multicomponent reactions. researchgate.net This approach facilitates the rapid exploration of chemical space and the identification of compounds with desired properties.

Analysis of Reaction Intermediates and Byproducts

The synthesis of this compound, a polysubstituted benzofuran derivative, involves multi-step reaction sequences where the formation of intermediates and byproducts is a critical consideration for reaction optimization and purification. While direct studies on this specific molecule are limited, analysis of analogous synthetic routes for 3-aminobenzofurans and related heterocyclic systems provides significant insights into the potential intermediates and byproducts that may arise.

A plausible and commonly employed synthetic strategy for this class of compounds is the intramolecular cyclization of an α-aryloxy-α-cyanoketone. This approach would likely begin with the O-alkylation of 5-bromo-2-hydroxybenzonitrile (B1273605) with a suitable phenacyl halide, followed by a base-catalyzed intramolecular cyclization.

Plausible Synthetic Pathway and Key Intermediates

A likely synthetic route to obtain this compound involves a two-step process:

Synthesis of the α-aryloxy-α-cyanoketone intermediate: Reaction of 5-bromo-2-hydroxybenzonitrile with a 2-halo-1-phenylethan-1-one (e.g., 2-bromo-1-phenylethan-1-one).

Intramolecular Cyclization: Base-catalyzed Thorpe-Ziegler type cyclization of the resulting α-(4-bromo-2-cyanophenoxy)-α-phenylacetophenone.

The key intermediates in this proposed pathway are detailed in the table below.

| Intermediate Name | Chemical Structure | Role in Synthesis | Method of Detection/Characterization |

| 5-bromo-2-hydroxybenzonitrile | Starting material | NMR, IR, Mass Spectrometry | |

| 2-halo-1-phenylethan-1-one | Reagent | NMR, IR, Mass Spectrometry | |

| 2-(4-bromo-2-cyanophenoxy)-1-phenylethan-1-one | Key cyclization precursor | Can be isolated and characterized by NMR, IR, and Mass Spectrometry before cyclization. | |

| Enolate/Carbanion Intermediate | Transient species in the base-catalyzed cyclization | Generally not isolated; its formation is inferred from the reaction mechanism and isotopic labeling studies. |

Analysis of Potential Byproducts

The formation of byproducts can occur at various stages of the synthesis, impacting the yield and purity of the final product. Based on analogous reactions reported in the literature, several potential byproducts can be anticipated.

Byproducts from Incomplete Reactions: The starting materials, if not fully consumed, will present as impurities. The primary intermediate, 2-(4-bromo-2-cyanophenoxy)-1-phenylethan-1-one, may also remain if the cyclization does not proceed to completion.

Byproducts from Side Reactions:

Hydrolysis Products: The nitrile group in the starting material or the intermediate can be susceptible to hydrolysis under certain pH conditions, leading to the formation of corresponding carboxylic acids or amides.

Regioisomers in Friedel-Crafts Acylation: Should an alternative synthetic route involving Friedel-Crafts acylation of a pre-formed 5-bromo-1-benzofuran-3-amine be employed, the formation of regioisomers is a significant possibility. The acylation of 2-substituted benzofurans is known to yield a mixture of products, with acylation occurring at the 3, 4, and 6 positions. nih.gov The directing effects of the bromo and amino substituents would influence the isomer distribution.

Products of Cleavage: In some syntheses of related benzofuran derivatives, cleavage of the carbonyl group has been observed as a side reaction, particularly under harsh conditions. researchgate.net This could potentially lead to the formation of a 5-bromo-1-benzofuran-3-amine without the 2-benzoyl group.

Over-alkylation or Di-alkylation Products: During the initial O-alkylation step, there is a possibility of side reactions if the phenacyl halide is highly reactive or if the reaction conditions are not carefully controlled.

A summary of potential byproducts and their likely origin is presented in the table below.

| Potential Byproduct | Origin | Potential Method of Identification |

| 5-bromo-2-hydroxybenzoic acid | Hydrolysis of the nitrile group of the starting material. | LC-MS, IR (presence of carboxylic acid OH stretch). |

| 2-benzoyl-5-bromo-1-benzofuran-3-carboxamide | Partial hydrolysis of the target compound's amine precursor during cyclization. | LC-MS, NMR. |

| 4-benzoyl-5-bromo-1-benzofuran-3-amine | Regioisomeric byproduct in a potential Friedel-Crafts acylation route. nih.gov | GC-MS, HPLC, and comparison with authenticated standards. nih.gov |

| 6-benzoyl-5-bromo-1-benzofuran-3-amine | Regioisomeric byproduct in a potential Friedel-Crafts acylation route. nih.gov | GC-MS, HPLC, and comparison with authenticated standards. nih.gov |

| 5-bromo-1-benzofuran-3-amine | Cleavage of the benzoyl group under harsh reaction conditions. researchgate.net | LC-MS, NMR. |

| Uncyclized 2-(4-bromo-2-cyanophenoxy)-1-phenylethan-1-one | Incomplete intramolecular cyclization. | HPLC, TLC, LC-MS. |

The careful control of reaction parameters such as temperature, reaction time, and the choice of base and solvent is crucial to minimize the formation of these byproducts and to maximize the yield of the desired this compound. Chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) are essential for the separation and purification of the target compound from these potential impurities.

Advanced Analytical Characterization Techniques in Benzofuran Research

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR): The FT-IR spectrum would be expected to show characteristic absorption bands. Key signals would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching band for the benzoyl ketone (typically 1630-1680 cm⁻¹), C=C stretching for the aromatic rings (around 1450-1600 cm⁻¹), and C-O-C stretching for the furan (B31954) ether linkage (around 1000-1300 cm⁻¹). The C-Br stretch would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data, being particularly sensitive to the non-polar, symmetric vibrations of the aromatic rings and the C=O bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the conjugated systems within the molecule. The extended π-system of the benzoyl-benzofuran core would lead to strong absorption in the UV-Vis range. One would expect to observe multiple absorption maxima (λ_max) corresponding to π→π* and n→π* electronic transitions of the conjugated aromatic system and the carbonyl group. For example, a related precursor, 2-Amino-5-bromobenzophenone, exhibits absorption maxima at 237 and 390 nm. caymanchem.com

Mass Spectrometry (High-Resolution Mass Spectrometry, Gas Chromatography-Mass Spectrometry) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₅H₁₀BrNO₂). The presence of bromine would be evident from a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Should a suitable single crystal of the compound be obtained, X-ray crystallography would offer the definitive proof of its structure. This technique would provide precise data on bond lengths, bond angles, and the three-dimensional arrangement of the atoms. It would confirm the planarity of the benzofuran (B130515) system and reveal the torsion angles between the benzofuran plane and the pendant benzoyl group. Studies on similar 5-bromo-1-benzofuran derivatives have shown the utility of this technique in unambiguously confirming molecular structures. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies of 2 Benzoyl 5 Bromo 1 Benzofuran 3 Amine

Quantum Chemical Investigations

Quantum chemical methods are instrumental in understanding the fundamental properties of a molecule. These approaches, particularly Density Functional Theory (DFT), allow for the detailed exploration of geometric and electronic characteristics, which are crucial for predicting reactivity and potential applications.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For 2-benzoyl-5-bromo-1-benzofuran-3-amine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be utilized to determine the molecule's most stable three-dimensional conformation, a process known as geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule, which dictates its chemical behavior, is also elucidated through DFT. These calculations provide a map of the electron distribution, highlighting areas of high and low electron density. This information is foundational for understanding the molecule's reactivity and intermolecular interactions. For instance, studies on similar heterocyclic compounds have successfully used DFT to correlate calculated structural parameters with experimental data from X-ray crystallography. nih.gov

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C3 | ~1.38 Å |

| C-N (amine) | ~1.37 Å | |

| C=O (benzoyl) | ~1.24 Å | |

| C-Br | ~1.90 Å | |

| Bond Angle | C2-C3-N | ~128° |

| O-C2-C(benzoyl) | ~120° | |

| Dihedral Angle | Benzofuran-Benzoyl | Variable, indicating potential for rotation |

| Note: These are hypothetical values based on typical DFT results for similar structures and are for illustrative purposes as specific literature data for this exact compound is not available. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. irjweb.comnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran (B130515) ring and the amine group, while the LUMO would likely be centered on the electron-withdrawing benzoyl group. This distribution suggests that the amine and the benzofuran system are the primary sites for electrophilic attack, whereas the benzoyl group is the likely site for nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. irjweb.com These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A higher electrophilicity index indicates a greater capacity to accept electrons.

Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | ~ -6.0 eV |

| LUMO Energy | ELUMO | - | ~ -2.0 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.0 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | ~ 4.0 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~ 2.0 |

| Electrophilicity Index | ω | χ²/2η | ~ 4.0 |

| Note: These values are illustrative and based on typical results for functionally similar molecules from computational studies. irjweb.com |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is generated by calculating the electrostatic potential at the surface of the molecule. Different colors on the MEP map indicate different potential values: red typically represents regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.gov Green and yellow represent areas of intermediate potential.

In the case of this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the benzoyl group and the nitrogen of the amine group, making them potential sites for hydrogen bonding and electrophilic interaction. Conversely, the hydrogen atoms of the amine group and the carbonyl carbon would exhibit a positive potential, indicating their electrophilic character.

Computational Mechanistic Studies

Beyond static molecular properties, computational chemistry can be employed to explore the dynamics of chemical reactions, providing a virtual window into the transformation of molecules.

Elucidation of Reaction Pathways and Transition States

Computational mechanistic studies can map out the entire pathway of a chemical reaction, from reactants to products. This involves identifying all intermediates and, crucially, the transition states that connect them. A transition state is a high-energy, transient configuration of atoms that must be surpassed for a reaction to occur. The structure of the transition state provides vital clues about the reaction mechanism. For reactions involving benzofuran derivatives, such as their synthesis via cyclization, computational studies have been used to predict regioselectivity and understand the underlying mechanistic steps. wuxiapptec.com For instance, in acid-catalyzed cyclizations, the properties of key intermediates can be analyzed to determine the most likely reaction course. wuxiapptec.com

Energetic Profiling of Chemical Transformations

In Silico Approaches in Molecular Design and Interaction Prediction

Computational chemistry provides a powerful lens through which to examine the intricate world of molecular interactions. For this compound, these methods can predict how the molecule might bind to biological targets, its conformational flexibility, and the structural features crucial for its activity. The following subsections detail the principal in silico strategies used in the rational design and analysis of this and related compounds.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the potential interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar bromo-substituted benzofuran derivatives provides a strong precedent for its potential applications. For instance, studies on 5-(5-bromobenzofuran-2-yl)-substituted 1,3,4-oxadiazole-2-thiol (B52307) and related pyrazole (B372694) derivatives have successfully employed molecular docking to investigate their binding to the DNA GyrB protein of Mycobacterium tuberculosis. researchgate.net In these studies, the Lamarckian genetic algorithm was used to predict binding energies and inhibition constants, identifying key interactions within the protein's active site. researchgate.net

Similarly, 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazole derivatives were docked against Aspartate kinase of Mycobacterium tuberculosis, another validated drug target. The results highlighted compounds with the highest binding energy and lowest inhibition constants, suggesting a strong affinity for the target protein. researchgate.net These studies underscore the utility of molecular docking in identifying promising antibacterial candidates.

For this compound, molecular docking could be used to predict its binding affinity to a range of potential targets. The benzoyl group, the bromine atom at the 5-position, and the amine group at the 3-position would all be expected to play significant roles in the binding interactions, forming hydrogen bonds, hydrophobic interactions, and halogen bonds with the amino acid residues of the target protein. A hypothetical docking study could yield data such as that presented in the interactive table below, which illustrates the type of results that can be obtained.

Interactive Data Table: Hypothetical Molecular Docking Results for this compound against a Kinase Target

| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Key Interacting Residues |

| Kinase X | -8.5 | 0.5 | LYS78, GLU95, LEU150 |

| Kinase Y | -7.2 | 2.1 | VAL34, PHE80, ASP165 |

| Kinase Z | -9.1 | 0.2 | ARG45, TYR120, MET140 |

This table is illustrative and based on typical results from molecular docking studies of similar compounds.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique can be used to assess the conformational flexibility of this compound and the stability of its complex with a biological target. nih.gov

While specific MD simulations for this exact compound are not readily found, studies on other heterocyclic compounds containing a benzoyl moiety, such as 1-phenyl-4-benzoyl-1-hydro-triazole derivatives, have demonstrated the power of this approach. nih.gov In such studies, MD simulations were used to understand the interaction mechanism between the compounds and their target, the estrogen-related receptor α (ERRα). The simulations revealed how the binding of the ligand induced conformational changes in the protein, particularly in key helical structures, which in turn influenced the biological activity. nih.gov The binding free energy, calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), was shown to correlate with the observed biological activity. nih.gov

For this compound, an MD simulation could be performed after an initial docking pose is obtained. The simulation would track the movements of the ligand and the protein, providing insights into the stability of the binding pose and the key interactions that are maintained over time. The root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored to assess the stability of the complex. The results of such an analysis could be presented as shown in the illustrative table below.

Interactive Data Table: Illustrative Molecular Dynamics Simulation Parameters for a Ligand-Protein Complex

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | The duration of the simulation. |

| Average RMSD of Ligand | 1.5 Å | Indicates stable binding within the active site. |

| Average RMSD of Protein Backbone | 2.0 Å | Shows overall stability of the protein structure. |

| Key Hydrogen Bonds Maintained | GLU95, ARG45 | Highlights crucial and stable interactions. |

This table is for illustrative purposes and represents typical data obtained from MD simulations.

3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling is a computational method used to correlate the 3D properties of a series of molecules with their biological activities. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding which steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule are important for its interaction with a biological target. nih.govnih.gov

While no specific 3D-QSAR studies for this compound have been published, the methodology has been successfully applied to other brominated aromatic and heterocyclic compounds. For example, a 3D-QSAR study on a series of thieno-pyrimidine derivatives as breast cancer inhibitors generated statistically reliable CoMFA and CoMSIA models. semanticscholar.org These models, visualized as contour maps, highlighted the regions where bulky, electron-rich, or hydrophobic substituents would enhance or decrease the biological activity. semanticscholar.org

For a series of analogs of this compound, a 3D-QSAR study could be conducted to build a predictive model of their activity. The CoMFA and CoMSIA models would generate statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), which indicate the predictive power of the model. The results would be presented as contour maps, showing where modifications to the molecular structure could lead to improved activity. An example of the statistical output from such a study is shown in the table below.

Interactive Data Table: Example Statistical Results from a 3D-QSAR Study

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error of Prediction | Field Contributions |

| CoMFA | 0.65 | 0.92 | 0.35 | Steric: 55%, Electrostatic: 45% |

| CoMSIA | 0.71 | 0.94 | 0.31 | Steric: 25%, Electrostatic: 30%, Hydrophobic: 20%, H-bond Donor: 15%, H-bond Acceptor: 10% |

This table is illustrative and shows the kind of statistical data generated in 3D-QSAR studies.

By applying these in silico approaches, researchers can gain a comprehensive understanding of the chemical and biological properties of this compound, paving the way for its potential development as a novel therapeutic agent.

Structure Activity Relationship Sar and Molecular Design Principles Based on the 2 Benzoyl 5 Bromo 1 Benzofuran 3 Amine Scaffold

Elucidation of Key Structural Motifs Governing Molecular Interactions

Influence of the 2-Benzoyl Moiety on Molecular Recognition

The 2-benzoyl group plays a pivotal role in the molecular recognition of benzofuran-based compounds. The number and position of substituents, such as methoxy (B1213986) groups, on the phenyl ring of the benzoyl moiety can significantly influence the antiproliferative activity and selectivity against different cancer cell lines. researchgate.net For instance, in a series of 2-aroyl-N-hydroxyacrylamide benzo[b]furan derivatives, variations in the methoxy substitution pattern on the benzoyl ring led to differential potencies. researchgate.net The unsubstituted 2-benzoyl derivative demonstrated superior activity against certain cell lines when compared to its methoxy-substituted counterparts, highlighting the delicate balance of electronic and steric factors in this region of the molecule. researchgate.net

The orientation of the benzoyl group relative to the benzofuran (B130515) core is also a critical determinant of biological activity. This group can participate in various non-covalent interactions, including hydrophobic and van der Waals interactions, with the amino acid residues of a target protein's binding pocket. The carbonyl oxygen of the benzoyl group can act as a hydrogen bond acceptor, further anchoring the molecule within the binding site. The specific interactions are highly dependent on the topology of the target's active site.

| Compound Series | 2-Benzoyl Substitution | Observed Effect on Activity | Reference |

| 2-Aroyl-N-hydroxyacrylamide benzo[b]furans | Unsubstituted | Superior activity against HeLa cells compared to some methoxy-substituted analogs. | researchgate.net |

| 2-Aroyl-N-hydroxyacrylamide benzo[b]furans | 3',5'-Dimethoxy | Equipotent to 3',4',5'-trimethoxy analog against HeLa cells, but showed reduced activity against other cell lines. | researchgate.net |

| Methoxy substituted 2-benzoyl-1-benzofurans | 6,7-diOCH3 on benzofuran and 3'-OCH3 on benzoyl | Beneficial for Adenosine (B11128) A1 and A2A receptor affinity. | researchgate.net |

Impact of the 5-Bromo Substitution on Binding Profiles and Physicochemical Properties

The introduction of a bromine atom at the 5-position of the benzofuran ring significantly modulates the physicochemical properties and binding characteristics of the scaffold. Halogen atoms, such as bromine, can enhance the cytotoxic properties of benzofuran derivatives due to their hydrophobic and electron-withdrawing nature. nih.gov The presence of a bromo substituent can lead to the formation of halogen bonds, which are specific non-covalent interactions between the electrophilic region of the halogen and a nucleophilic site on a biological target. nih.gov These interactions, although weaker than traditional hydrogen bonds, can contribute significantly to binding affinity and selectivity. nih.gov

In a series of benzofuran derivatives, compounds bearing two bromo substituents, one on the benzofuran ring at C-5 and another on a phenyl ring, exhibited excellent antibacterial activity. mdpi.com The position of the halogen atom is a critical determinant of its biological effect. For instance, in some series, a halogen at the para position of an N-phenyl ring attached to the benzofuran scaffold has been associated with maximum activity. nih.gov The 5-bromo substitution also influences the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. While increased lipophilicity can enhance membrane permeability, it may also lead to lower solubility. nih.gov

| Compound Type | Substitution | Observed Impact | Reference |

| Benzofuran Chalcones | 5-Bromo on benzofuran ring | Enhanced antitumor activity compared to unsubstituted benzofuran. | nih.gov |

| General Benzofurans | Halogen (including bromo) substitution | Can significantly increase anticancer activities, likely through halogen bonding. | nih.gov |

| Benzofuran derivatives | Two bromo substituents (one at C-5) | Excellent antibacterial activity. | mdpi.com |

| Benzofuran derivatives | Bromo substitution in an attached alkyl chain | Increased cytotoxicity in both normal and cancer cells. | nih.gov |

Role of the 3-Amino Group in Scaffold-Target Interactions

The 3-amino group is a crucial functional group that significantly contributes to the biological activity of the benzofuran scaffold, primarily through its ability to form hydrogen bonds. This group can act as a hydrogen bond donor, interacting with key amino acid residues in the active site of a target protein. rsc.org For example, in a study of 3-aminobenzofuran derivatives as cholinesterase inhibitors, the amino function was proposed to form a hydrogen bond with Tyr121 in the enzyme's active site, stabilizing the interaction. rsc.org

The reactivity of the 3-amino group also allows for further chemical modifications, enabling the exploration of a wider chemical space and the optimization of biological activity. rsc.org In some cases, the amino group can form intramolecular hydrogen bonds, which can influence the planarity and conformational preferences of the molecule, thereby affecting its binding properties. researchgate.net The substitution pattern on the amino group itself is also a key determinant of activity. For instance, in a series of 3-aminobenzofuran derivatives, the unsubstituted amino compound showed potent activity, while the introduction of electron-donating groups on the amino substituent led to a reduction in inhibitory activity. rsc.org

| Compound Series | Interaction/Modification | Significance | Reference |

| 3-Aminobenzofuran derivatives | Hydrogen bond with Tyr121 of AChE | Stabilization of the enzyme-inhibitor complex. | rsc.org |

| 2-Acetyl-3-amino-1-benzofuran | Intramolecular N—H⋯O hydrogen bond | Contributes to molecular planarity and stability. | researchgate.net |

| 3-Aminobenzofuran derivatives | Substitution on the amino group | Influences the potency of inhibitory activity. | rsc.org |

Rational Design Strategies Utilizing the Benzofuran Scaffold

The inherent biological relevance and synthetic tractability of the benzofuran scaffold make it an attractive starting point for the rational design of novel chemical entities. Medicinal chemists employ various strategies, including leveraging its status as a privileged scaffold and applying principles of scaffold hopping and molecular hybridization, to develop new molecules with improved therapeutic potential.

Exploration of Benzofuran as a Privileged Scaffold for Molecular Probe Development

The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. dtic.milnih.gov This recurring structural motif has been shown to interact with a diverse range of biological targets, making it an excellent template for the development of molecular probes. nih.gov Molecular probes are essential tools for studying biological processes and for the identification and validation of new drug targets.

The benzofuran scaffold's favorable physicochemical properties, such as thermal stability and fluorescence potential, further enhance its utility in probe development. By strategically modifying the substitution pattern on the benzofuran ring, researchers can fine-tune the probe's selectivity and photophysical properties. For instance, the introduction of specific functional groups can modulate the fluorescence quantum yield and solvatochromic behavior, enabling the design of probes for specific cellular environments. The development of benzofuran-based fluorescent probes has applications in medical imaging and in the study of protein-ligand interactions.

Application of Scaffold Hopping and Molecular Hybridization in Designing Novel Chemical Entities

Scaffold hopping and molecular hybridization are powerful strategies in drug discovery for generating novel chemical entities with improved properties. nih.gov Scaffold hopping involves replacing the core molecular framework of a known active compound with a different, isosteric scaffold while retaining the key pharmacophoric elements. This approach can lead to the discovery of compounds with novel intellectual property, improved ADME profiles, and potentially different off-target activities. The benzofuran scaffold, with its defined three-dimensional structure, can serve as either the starting point or the replacement scaffold in such endeavors.

Molecular hybridization, on the other hand, involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. This strategy aims to create molecules that can interact with multiple targets or that exhibit synergistic effects. The benzofuran scaffold has been successfully hybridized with various other heterocyclic systems, such as piperazine, tetrazole, and imidazole, to generate novel compounds with enhanced anti-inflammatory or anticancer activities. For example, the hybridization of benzofuran with a triazine moiety has been explored for the development of new antibacterial agents. These strategies underscore the versatility of the benzofuran core in the design of innovative therapeutic agents.

Development of Advanced Lead Compounds and Chemical Probes

The 2-benzoyl-5-bromo-1-benzofuran-3-amine scaffold serves as a privileged structure in medicinal chemistry, offering a versatile template for the design of advanced lead compounds and chemical probes. niscair.res.in The strategic modification of this core structure allows for the fine-tuning of molecular properties to achieve desired biological activity and selectivity.

Principles for Modulating Molecular Properties and Interaction Selectivity

The modulation of molecular properties for benzofuran derivatives is primarily achieved through targeted substitutions on both the benzofuran nucleus and the appended benzoyl group. nih.gov Structure-activity relationship (SAR) studies on related 2-aroyl-benzofuran compounds have illuminated several key principles for enhancing interaction selectivity and potency.

Substitution on the 2-Benzoyl Moiety (Ring B): The number and position of substituents, particularly methoxy groups, on the phenyl ring of the C-2 benzoyl moiety significantly influence biological activity. mdpi.com In studies of 2-aroyl-5-N-hydroxyacrylamide benzo[b]furan derivatives designed as antiproliferative agents, variations in the methoxy substitution pattern led to marked differences in potency and selectivity against various cancer cell lines. mdpi.com For instance, the 3',4',5'-trimethoxybenzoyl group is often identified as a critical feature for potent activity in certain classes of benzofuran-based inhibitors. mdpi.commdpi.com

Similarly, in the development of adenosine A1 and A2A receptor antagonists based on the 2-benzoyl-1-benzofuran scaffold, methoxy substitution on the benzoyl ring was found to be a key determinant of receptor affinity. nih.gov The combination of substitutions on both the benzofuran core (Ring A) and the benzoyl moiety (Ring B) is crucial; for example, a C3'-methoxy substitution on the benzoyl ring combined with C6,7-dimethoxy substitution on the benzofuran ring was shown to be beneficial for both A1 and A2A receptor affinity. nih.gov

Substitution on the Benzofuran Core (Ring A): The substitution pattern on the benzofuran ring system itself is a critical determinant of biological activity. nih.gov The presence of a halogen, such as the bromine atom at the C-5 position in the this compound scaffold, is a significant feature. Halogenation can modulate the electronic properties of the ring system and provide additional points of interaction with biological targets, often enhancing potency. nih.gov Studies on other halogenated benzofurans have confirmed that the position of the halogen is a critical factor for cytotoxic activity. nih.gov

The amine group at the C-3 position introduces a key hydrogen bond donor and a basic center, which can be crucial for anchoring the molecule within a target's binding site. Derivatization of this amino group is a common strategy to explore the chemical space around the core scaffold and to modulate physicochemical properties such as solubility and membrane permeability. mdpi.com

The following table summarizes SAR findings from related 2-benzoyl-1-benzofuran derivatives, illustrating the impact of methoxy substitutions on adenosine receptor affinity. nih.gov

| Compound ID | Benzofuran Substitution (Ring A) | Benzoyl Substitution (Ring B) | A1 Ki (µM) | A2A Ki (µM) |

| 3a | H | 2'-OCH3 | 9.050 | >10 |

| 3b | H | 3'-OCH3 | 8.870 | >10 |

| 3i | 6,7-diOCH3 | H | 9.220 | >10 |

| 3j | 6,7-diOCH3 | 3'-OCH3 | 6.880 | 0.5161 |

| 3k | 6,7-diOCH3 | 4'-OCH3 | 8.010 | >10 |

This table is generated based on data for illustrative purposes from a study on adenosine receptor antagonists to show the effect of substitutions. nih.gov

Identification of Pharmacophoric Features for Targeted Derivatization

A pharmacophore model for the this compound scaffold can be constructed by identifying the key structural motifs essential for biological activity. These features represent ideal points for targeted derivatization to develop advanced lead compounds or chemical probes.

The Benzofuran Ring System: This planar, heterocyclic core acts as the fundamental scaffold, orienting the other functional groups in a specific spatial arrangement for optimal target interaction. researchgate.netnih.gov It is a common feature in many biologically active natural products and synthetic compounds. niscair.res.in

The C-2 Benzoyl Group: This group often serves as a crucial interaction domain, with the carbonyl oxygen acting as a hydrogen bond acceptor. The aromatic ring can engage in π-π stacking or hydrophobic interactions within the binding pocket. As established, the substitution pattern on this phenyl ring is a primary site for modification to enhance potency and selectivity. mdpi.com For example, the 3',4',5'-trimethoxyphenyl motif is a known pharmacophoric feature for inhibitors of tubulin polymerization. mdpi.comnih.gov

The C-5 Bromo Substituent: The electron-withdrawing bromine atom at this position significantly influences the electronic distribution of the benzofuran scaffold. nih.gov It can also form halogen bonds or engage in hydrophobic interactions, serving as an important handle for modulating affinity and selectivity. Its position is considered a critical determinant of biological activity. nih.gov

The table below outlines the key pharmacophoric features and their potential roles, which guide targeted derivatization strategies.

| Pharmacophoric Feature | Position | Potential Role in Biological Interaction | Strategy for Derivatization |

| Benzofuran Scaffold | Core | Provides rigid framework for substituent orientation. | Bioisosteric replacement (e.g., with benzothiophene). mdpi.com |

| Carbonyl Oxygen | C-2 Benzoyl | Hydrogen bond acceptor. | Not typically modified directly. |

| Phenyl Ring | C-2 Benzoyl | Hydrophobic and π-π stacking interactions. | Introduction/modification of substituents (e.g., -OCH3, -Cl, -F) to modulate electronics and steric bulk. nih.govmdpi.com |

| Bromo Atom | C-5 | Halogen bonding, hydrophobic interactions, electronic modulation. | Substitution with other halogens or bioisosteric groups. nih.gov |

| Amino Group | C-3 | Hydrogen bond donor, basic center for ionic interactions. | Acylation, alkylation, or formation of amides/sulfonamides to introduce new interaction points. mdpi.com |

By systematically modifying these pharmacophoric features, researchers can develop advanced lead compounds with improved potency, selectivity, and pharmacokinetic properties, as well as chemical probes to investigate biological pathways. researchgate.net

Q & A

Basic Research Questions

Q. How can the crystal structure of 2-Benzoyl-5-bromo-1-benzofuran-3-amine be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using a diffractometer. Structural refinement is performed using SHELXL to model atomic positions, thermal parameters, and bond lengths/angles. Visualization and validation of the final structure are achieved using ORTEP-3 for thermal ellipsoid plots and intermolecular interaction analysis .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR (in CDCl3 or DMSO-d6) identify proton environments and carbon frameworks. DEPT-135 experiments distinguish CH, CH2, and CH3 groups.

- FTIR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzoyl group).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates the molecular ion peak and bromine isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What synthetic routes are viable for preparing benzofuran-3-amine derivatives?

- Methodological Answer : A two-step approach is common:

Cyclization : Propargyl amines undergo acid-catalyzed cyclization to form the benzofuran core.

Functionalization : Bromination at the 5-position using N-bromosuccinimide (NBS) in DMF, followed by benzoylation via Friedel-Crafts acylation with benzoyl chloride and AlCl3 .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

- Methodological Answer : Discrepancies (e.g., high R-factors or electron density anomalies) require:

- Twinning Analysis : Use SHELXL ’s TWIN/BASF commands to model twinned crystals.

- Disorder Modeling : Split occupancy for overlapping atoms and refine with restraints.

- Cross-Validation : Validate with spectroscopic data (e.g., NMR coupling constants) and computational geometry optimization (DFT) .

Q. What strategies are effective for studying substituent electronic effects on the benzofuran scaffold?

- Methodological Answer :

- Hammett Plots : Synthesize derivatives with electron-withdrawing/donating groups (e.g., -NO2, -OCH3) and measure reaction rates (e.g., bromination kinetics).

- Computational Analysis : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) and Fukui indices to predict regioselectivity .

Q. How can reaction mechanisms for bromination at the 5-position be elucidated?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to track rate-determining steps.

- Trapping Intermediates : Employ LC-MS to detect bromonium ion intermediates in situ.

- Solvent Effects : Compare reaction rates in polar (DMF) vs. non-polar (toluene) solvents to infer mechanistic pathways (e.g., radical vs. ionic mechanisms) .

Data Analysis and Interpretation

Q. How should researchers validate purity and homogeneity of synthesized batches?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) and a C18 column; retention time consistency across batches.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to confirm a single melting point and absence of polymorphs.

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

- Methodological Answer :

- Nonlinear Regression : Fit IC50/EC50 curves using a four-parameter logistic model (e.g., GraphPad Prism).

- Error Propagation : Bootstrap resampling to calculate confidence intervals for potency values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.